4-chloro-1-methyl-Pyridinium iodide

Übersicht

Beschreibung

It is primarily used for the activation of hydroxyl groups in carboxylic acids and alcohols, facilitating the formation of esters, lactones, amides, lactams, and ketenes . This compound is a pale yellow crystalline solid that is stable at room temperature under normal storage and handling conditions .

Vorbereitungsmethoden

4-chloro-1-methyl-Pyridinium iodide can be synthesized from 2-chloropyridine and methyliodide . The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloropyridine by the methyl group from methyliodide, resulting in the formation of this compound . The compound can be purified by dissolving it in ethanol and adding dry diethyl ether, followed by washing with acetone and drying .

Analyse Chemischer Reaktionen

4-chloro-1-methyl-Pyridinium iodide undergoes various chemical reactions, including:

Dehydrative Coupling Reactions: It is used to form carboxylate esters from acids and alcohols, carboxamides from acids and amines, lactones from hydroxy acids, and carbodiimides from N,N-disubstituted thioureas.

Oxidation and Reduction: It can act as a dehydrating agent for the conversion of aldoximes to nitriles and alcohols into alkyl thiocyanates.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Wissenschaftliche Forschungsanwendungen

4-chloro-1-methyl-Pyridinium iodide (C6H7ClIN) is a chemical compound with diverse applications in chemistry, biology, medicine, and industry . It is used primarily to activate hydroxyl groups in carboxylic acids and alcohols, which facilitates the formation of esters, lactones, amides, lactams, and ketenes.

Applications in Scientific Research

Chemistry

this compound is widely used as a coupling reagent in peptide synthesis because of its low toxicity and the simple reaction conditions it requires. It can also be used in dehydrative coupling reactions, such as forming carboxylate esters from acids and alcohols, carboxamides from acids and amines, lactones from hydroxy acids, and carbodiimides from N,N-disubstituted thioureas. Additionally, it serves as a dehydrating agent for converting aldoximes to nitriles and alcohols into alkyl thiocyanates.

Biology and Medicine

This compound is used in the fabrication of biodegradable cross-linked hyaluronic acid films and gelatin membranes for biomedical applications. It has been utilized in the synthesis of 4-(5-arylazo-2-hydroxystyryl)-1-methylpyridinium iodide derivatives . Moreover, it is employed in attaching methotrexate (MTX) and folic acid (FA) to the hydroxyl groups of generation 5 poly(amidoamine) dendrimer .

Industry

this compound is used in the production of various chemical intermediates and as a reagent in dehydrative coupling reactions.

Chemical Reactions

This compound participates in various chemical reactions:

- Dehydrative Coupling Reactions: It facilitates the formation of carboxylate esters, carboxamides, lactones, and carbodiimides.

- Oxidation and Reduction: It acts as a dehydrating agent in converting aldoximes to nitriles and alcohols into alkyl thiocyanates.

- Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles in nucleophilic substitution reactions.

Wirkmechanismus

The mechanism of action of 4-chloro-1-methyl-Pyridinium iodide involves the activation of hydroxyl groups in carboxylic acids and alcohols. The compound forms a pyridinium salt intermediate, which facilitates the nucleophilic attack by the hydroxyl group, leading to the formation of esters, lactones, amides, and other derivatives . This activation process is crucial for the efficient synthesis of various organic compounds.

Vergleich Mit ähnlichen Verbindungen

4-chloro-1-methyl-Pyridinium iodide is unique due to its specific reactivity and stability. Similar compounds include:

2-Bromo-1-ethyl-pyridinium tetrafluoroborate: Used in similar dehydrative coupling reactions.

Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate: Another coupling reagent used in peptide synthesis.

2-Chloropyridine: A precursor in the synthesis of this compound.

These compounds share similar applications but differ in their reactivity and specific uses in organic synthesis.

Biologische Aktivität

4-Chloro-1-methyl-pyridinium iodide (CAS Number: 131988-25-5) is a compound that has garnered attention due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, including antimicrobial, antifungal, and anticancer activities, as well as its mechanisms of action and potential applications in drug development.

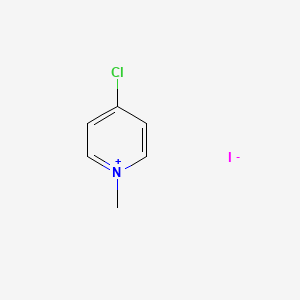

Chemical Structure and Properties

The chemical structure of this compound features a pyridinium ring with a chlorine substituent and an iodide counterion. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H7ClIN |

| Molecular Weight | 227.48 g/mol |

| CAS Number | 131988-25-5 |

| Stereochemistry | Achiral |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL depending on the organism tested .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal effects. It was found to inhibit the growth of Candida species, which are common fungal pathogens. The mechanism appears to involve disruption of cell membrane integrity, leading to increased permeability and cell death.

Anticancer Potential

This compound has shown promise in anticancer research. It has been tested against various cancer cell lines, including breast and colon cancer cells. The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 50 μM .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HCT116 (Colon Cancer) | 15 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can interact with specific enzymes involved in metabolic pathways, leading to inhibition of critical cellular processes.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, causing destabilization and increased permeability.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis in cancer cells.

Case Studies

Several studies have explored the efficacy of this compound in biological systems:

- Study on Antimicrobial Efficacy : In a comparative study, this compound was tested alongside standard antibiotics against resistant strains of E. coli. Results indicated that it had comparable efficacy to conventional antibiotics, suggesting its potential as an alternative treatment option .

- Cytotoxicity Assessment : A recent investigation evaluated the cytotoxic effects on human fibroblast cells. The results showed minimal toxicity at therapeutic concentrations, highlighting its potential for clinical applications .

Eigenschaften

IUPAC Name |

4-chloro-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN.HI/c1-8-4-2-6(7)3-5-8;/h2-5H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTKGLWEAOKGAK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433427 | |

| Record name | Pyridinium, 4-chloro-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15592-05-9 | |

| Record name | Pyridinium, 4-chloro-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.